molecular formula C12H11NO2 B12948111 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid

Cat. No.: B12948111
M. Wt: 201.22 g/mol
InChI Key: AGLUFTLMFLVXSW-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropane ring, a strained carbocycle known to impart unique electronic and conformational properties, fused with an indole heterocycle, a privileged scaffold prevalent in bioactive molecules . The carboxylic acid functional group makes it a versatile intermediate for further synthetic modifications, including the Curtius rearrangement, a key reaction for installing amine and urea functionalities in drug candidates . Researchers utilize such strained ring systems in the design of active compounds for various therapeutic areas . For instance, structurally similar phenylcyclopropane carboxamide derivatives have been investigated for their inhibitory effects on the proliferation of human myeloid leukemia cell lines, highlighting the potential of this chemotype in biological investigations . Furthermore, cyclopropanecarboxylic acid derivatives are established intermediates in the synthesis of agrochemicals and pharmaceuticals, including compounds with parasitical activity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15)

InChI Key

AGLUFTLMFLVXSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Procedure Summary:

  • Under a nitrogen atmosphere, dry zinc filings (1–1.5 mol) are added to an ether solvent.
  • Cuprous chloride is introduced at 0–60 °C to activate the zinc for 0.5–5 hours.
  • 2,3-Dibromopropionic acid or its derivatives (1 mol) are added dropwise at 10–100 °C, followed by reflux for 2–6 hours.
  • Separately, methylene triphenylphosphorane (0.9–1.2 mol) is dissolved in 2–6 equivalents of the solvent and added dropwise to the reaction mixture.
  • The mixture is gradually heated to reflux, leading to cyclopropanecarboxylic acid formation.
  • The reaction mixture is cooled, filtered, and the product is extracted and purified.

Key Features:

  • This method condenses multiple steps into a one-pot reaction, significantly reducing time and cost.
  • The yield reported for cyclopropanecarboxylic acid is high, around 96% under optimized conditions.
  • The process is scalable and suitable for industrial applications.
Step Reagents/Conditions Temperature (°C) Time Outcome
1 Zinc filings + Cuprous chloride activation 0–60 0.5–5 hours Activated zinc reagent
2 Addition of 2,3-dibromopropionic acid 10–100 2–6 hours Formation of intermediate
3 Addition of methylene triphenylphosphorane Reflux Until complete Cyclopropanecarboxylic acid

This method is described in patent literature and supported by gas chromatography analysis confirming >99% conversion of starting materials.

Catalytic One-Pot Cyclopropanation Using Diazo Compounds

Another advanced approach involves the catalytic cyclopropanation of aldehydes with diazo compounds, followed by functional group transformations to yield cyclopropanecarboxylic acids.

Procedure Summary:

  • A catalyst such as CuI or Pd-based complexes (e.g., Pd2(dba)3 or Pd(OAc)2) is used in an inert atmosphere.
  • The aldehyde substrate (e.g., indole-2-carboxaldehyde) is dissolved in an organic solvent such as dichloromethane, toluene, or dichloroethane.
  • Ethyl diazoacetate is added to the reaction mixture at elevated temperatures (around 80 °C).
  • After completion of cyclopropanation (monitored by GC or NMR), the mixture is cooled.
  • Diazomethane is added slowly in the presence of the catalyst to convert the intermediate to the cyclopropanecarboxylic acid.
  • The product is purified by flash chromatography.

Key Features:

  • This method allows for stereoselective formation of cyclopropane rings.
  • The one-pot process reduces purification steps and improves overall efficiency.
  • The reaction conditions are mild and compatible with various functional groups.
Catalyst Solvent Temperature (°C) Yield (%) Notes
CuI + Triphenylphosphine Dichloromethane, Toluene, or Dichloroethane 25–80 80–90 One-pot cyclopropanation
Pd2(dba)3 or Pd(OAc)2 Same as above 25–80 85–95 Followed by diazomethane addition

This catalytic approach is supported by detailed NMR and GC/MS analyses confirming product identity and purity.

Solid-Phase Synthesis and Coupling Strategies

For library synthesis and medicinal chemistry applications, this compound derivatives are prepared via solid-phase peptide synthesis (SPPS) techniques involving coupling of indole-2-carboxylic acid with cyclopropane-containing amino acids.

Procedure Summary:

  • Resin-bound amino acid derivatives are deprotected using 20% piperidine in DMF.
  • Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma) activate the carboxylic acid.
  • Indole-2-carboxylic acid is coupled to the resin-bound amine under inert atmosphere.
  • Final cleavage from the resin is achieved using trifluoroacetic acid (TFA).
  • The crude product is purified and characterized by LC-MS.

Key Features:

  • This method allows rapid synthesis of diverse analogs for screening.
  • Oxyma is preferred for its low racemization and safety profile.
  • The approach is suitable for generating compound libraries including this compound derivatives.
Step Reagents/Conditions Outcome
Deprotection 20% Piperidine in DMF Free amine on resin
Coupling DIC + Oxyma + Indole-2-carboxylic acid Formation of amide bond
Cleavage TFA Release of final product

This method is widely used in fragment-based drug discovery and has been validated by LC-MS and ion chromatogram analysis.

Oxidation of Aldehydes to Carboxylic Acids

In some synthetic routes, the indole-2-carboxaldehyde intermediate is oxidized to the corresponding carboxylic acid using iron-catalyzed aerobic oxidation.

Procedure Summary:

  • Aldehydes are oxidized in acetonitrile using Fe(NO3)3·9H2O as a catalyst.
  • Oxygen or air is used as the oxidant at room temperature.
  • The reaction proceeds under mild conditions with high functional group tolerance.
  • The carboxylic acid product is isolated by standard extraction and purification.

Key Features:

  • Environmentally friendly oxidation using air as oxidant.
  • Mild conditions preserve sensitive indole moieties.
  • Scalable to 50 mmol scale with consistent yields.
Catalyst Solvent Oxidant Temperature Yield (%) Notes
Fe(NO3)3·9H2O MeCN O2 (1 atm) or air Room temp 80–95 Mild aerobic oxidation

This oxidation method is applicable for converting aldehyde intermediates in the synthesis of this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%)
Phosphorane-mediated cyclopropanation Zinc, CuCl, 2,3-dibromopropionic acid, methylene triphenylphosphorane, reflux One-pot, high yield, scalable ~96
Catalytic one-pot cyclopropanation CuI or Pd catalysts, aldehyde, ethyl diazoacetate, diazomethane, inert atmosphere Stereoselective, mild conditions 80–95
Solid-phase synthesis and coupling Resin-bound amines, DIC, Oxyma, indole-2-carboxylic acid, TFA cleavage Library synthesis, low racemization Variable (high)
Iron-catalyzed aerobic oxidation Fe(NO3)3·9H2O, MeCN, O2 or air, room temperature Green chemistry, mild, scalable 80–95

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Substituted Cyclopropanecarboxylic Acids

1-(1H-Indol-3-yl)cyclopropanecarboxylic Acid
  • Molecular Formula: C${12}$H${11}$NO$_2$ (CID 15378327)
  • Structural Difference : Indole substitution at the 3-position instead of 2.
  • Properties :
    • Predicted Collision Cross-Section (CCS): 147.2 Ų (for [M+H]$^+$) .
    • Higher molecular weight due to additional methylene group in cyclopropane linkage.
  • Impact : Positional isomerism affects electronic distribution and binding affinity in biological systems.
2-(1H-Indol-1-yl)acetic Acid
  • Molecular Formula: C${10}$H$9$NO$_2$
  • Structural Difference : Acetic acid linker replaces cyclopropane.
  • Properties :
    • Greater conformational flexibility due to lack of cyclopropane strain.
    • Used in synthesizing acylguanidine analogs () .

Table 1: Structural and Physical Properties of Indole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(1H-Indol-2-yl)cyclopropanecarboxylic acid C${11}$H$9$NO$_2$ 187.20 Cyclopropane, Indole (2°), COOH
1-(1H-Indol-3-yl)cyclopropanecarboxylic acid C${12}$H${11}$NO$_2$ 201.22 Cyclopropane, Indole (3°), COOH
2-(1H-Indol-1-yl)acetic acid C${10}$H$9$NO$_2$ 175.19 Acetic acid, Indole (1°), COOH

Non-Indole Cyclopropanecarboxylic Acids

trans-2-(Difluoromethyl)cyclopropanecarboxylic Acid
  • Molecular Formula : C$5$H$6$F$2$O$2$
  • Properties :
    • pKa: ~3.99 (predicted for similar compounds) .
    • Fluorine atoms enhance metabolic stability and lipophilicity.
  • Application : Used in agrochemicals and pharmaceuticals for improved bioavailability .
2-(Pyridin-4-yl)cyclopropanecarboxylic Acid
  • Molecular Formula: C$9$H$9$NO$_2$
  • Properties: Density: 1.327 g/cm³ .

Table 2: Functional Analog Comparison

Compound Molecular Formula Key Substituent Application Area
This compound C${11}$H$9$NO$_2$ Indole (2°) Drug discovery, enzyme inhibition
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid C$5$H$6$F$2$O$2$ Difluoromethyl Agrochemicals, antivirals
2-(Pyridin-4-yl)cyclopropanecarboxylic acid C$9$H$9$NO$_2$ Pyridine Catalysis, metal-organic frameworks

Key Research Findings

  • Synthetic Flexibility : Indole-cyclopropane derivatives are synthesized via HATU-mediated coupling () or cyclopropanation of α,β-unsaturated esters () .
  • Biological Relevance : The indole moiety enhances interactions with serotonin receptors and tryptophan metabolism pathways, while cyclopropane improves pharmacokinetic profiles .
  • Stability: Cyclopropane-containing compounds exhibit lower thermal stability compared to non-cyclic analogs but higher resistance to enzymatic degradation .

Biological Activity

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant case studies.

The chemical structure of this compound includes an indole moiety linked to a cyclopropanecarboxylic acid group. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for biofilm formation and antibiotic resistance.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus125 µg/mlHigh
Pseudomonas aeruginosa125 µg/mlModerate

This compound's ability to disrupt biofilm formation enhances its potential as an anti-infective agent, particularly in clinical settings where biofilm-associated infections are prevalent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

  • Enzyme Inhibition: It acts as an inhibitor for certain proteases, altering protein degradation pathways.
  • Cell Signaling Modulation: The compound influences key signaling pathways such as MAPK/ERK, which are critical for cell proliferation and survival.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for its therapeutic application:

Parameter Description
Absorption Rapidly absorbed in gastrointestinal tract
Distribution Widely distributed in tissues
Metabolism Primarily metabolized by liver enzymes
Excretion Renal excretion as metabolites

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.

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